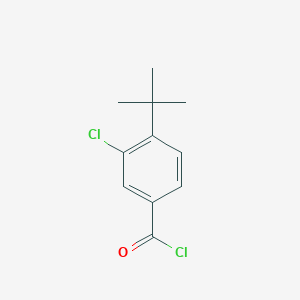

4-Tert-butyl-3-chlorobenzoyl chloride

Description

4-Tert-butyl-3-chlorobenzoyl chloride is a benzoyl chloride derivative featuring a tert-butyl group at the para position (C4) and a chlorine atom at the meta position (C3) on the aromatic ring. This compound is structurally distinct due to the combination of steric bulk from the tert-butyl group and electronic effects from the chlorine substituent. Benzoyl chlorides are widely used as acylating agents in organic synthesis, pharmaceuticals, and agrochemicals.

Properties

CAS No. |

521957-97-1 |

|---|---|

Molecular Formula |

C11H12Cl2O |

Molecular Weight |

231.11 g/mol |

IUPAC Name |

4-tert-butyl-3-chlorobenzoyl chloride |

InChI |

InChI=1S/C11H12Cl2O/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,1-3H3 |

InChI Key |

LLSNAQAUGBGPDM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)C(=O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation of Methyl Benzoate

The tert-butyl group is introduced via Friedel-Crafts alkylation, leveraging the directing effects of the ester group. Methyl benzoate reacts with isobutylene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield methyl 4-tert-butylbenzoate.

Reaction Conditions

- Catalyst : Anhydrous AlCl₃ (1.2 equiv)

- Solvent : Dichloromethane (DCM)

- Temperature : 0–5°C (prevents carbocation rearrangements)

- Yield : ~65–75%

Mechanistic Insight

The electron-withdrawing ester group directs electrophilic attack to the para position, favoring tert-butyl substitution. Hydrolysis of the ester with aqueous NaOH yields 4-tert-butylbenzoic acid.

Alternative Routes: Koch-Haaf Carboxylation

For laboratories lacking gaseous isobutylene, the Koch-Haaf reaction offers an alternative. Tert-butanol reacts with carbon monoxide under acidic conditions (H₂SO₄, HF) to form 4-tert-butylbenzoic acid directly.

Advantages :

- Avoids alkylation challenges

- Yield : ~50–60%

Chlorination at the 3-Position

Electrophilic Aromatic Chlorination

Chlorine gas (Cl₂) in the presence of FeCl₃ selectively substitutes the meta position relative to the carboxylic acid group.

Reaction Setup

- Substrate : 4-tert-butylbenzoic acid (1 equiv)

- Chlorinating Agent : Cl₂ gas (1.1 equiv)

- Catalyst : FeCl₃ (0.1 equiv)

- Solvent : Acetic acid

- Temperature : 40–50°C

- Reaction Time : 4–6 hours

- Yield : ~80–85%

Regioselectivity

The carboxylic acid group directs chlorine to the meta position (C3), yielding 3-chloro-4-tert-butylbenzoic acid. Excess Cl₂ must be avoided to prevent di- or tri-chlorination.

Radical Chlorination Alternatives

For substrates sensitive to electrophilic conditions, radical chlorination using sulfuryl chloride (SO₂Cl₂) and a radical initiator (e.g., AIBN) provides moderate yields (~60%) but risks poor regiocontrol.

Conversion to Acid Chloride

Thionyl Chloride (SOCl₂) Method

The most widely used method involves refluxing 3-chloro-4-tert-butylbenzoic acid with excess SOCl₂.

Procedure

- Molar Ratio : Acid : SOCl₂ = 1 : 3

- Catalyst : Dimethylformamide (DMF, 1–2 drops)

- Temperature : 70–80°C (reflux)

- Reaction Time : 3–4 hours

- Yield : >90%

Byproduct Management

Gaseous HCl and SO₂ are neutralized with a NaOH scrubber. Excess SOCl₂ is removed via distillation.

Oxalyl Chloride ((COCl)₂) Method

For heat-sensitive substrates, oxalyl chloride under mild conditions (25–30°C) with catalytic DMF achieves comparable yields (~85–90%).

Advantages :

- Lower temperatures

- Easier byproduct (CO, CO₂) removal

Comparative Analysis of Chlorinating Agents

| Agent | Conditions | Yield | Byproducts | Cost |

|---|---|---|---|---|

| Thionyl Chloride | Reflux, DMF | >90% | HCl, SO₂ | Low |

| Oxalyl Chloride | 25–30°C, DMF | 85–90% | CO, CO₂ | High |

| PCl₅ | 100°C, solvent-free | 75–80% | POCl₃, HCl | Moderate |

Industrial-Scale Considerations

Catalyst Recycling

FeCl₃ from the chlorination step is recovered via aqueous extraction and reused, reducing costs.

Solvent Selection

- Dichloromethane : Preferred for Friedel-Crafts due to low boiling point (40°C).

- Acetic Acid : Ideal for chlorination (polar protic solvent enhances Cl⁺ stability).

Challenges and Mitigation Strategies

Carbocation Rearrangements

During Friedel-Crafts alkylation, tert-butyl carbocations may undergo hydride shifts. Using excess AlCl₃ and low temperatures minimizes this.

Over-Chlorination

Stoichiometric control of Cl₂ and real-time monitoring via GC-MS ensure mono-chlorination.

Emerging Methodologies

Flow Chemistry

Continuous-flow systems improve heat dissipation during exothermic steps (e.g., SOCl₂ reactions), enhancing safety and yield.

Biocatalytic Approaches

Recent studies explore lipase-mediated acylations for greener synthesis, though yields remain suboptimal (~40%).

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-3-chlorobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-tert-butyl-3-chlorobenzoic acid.

Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 4-tert-butyl-3-chlorobenzoyl group into aromatic compounds.

Common Reagents and Conditions:

Thionyl Chloride (SOCl2): Used for chlorination reactions.

Aluminum Chloride (AlCl3): Used as a catalyst in Friedel-Crafts acylation.

Anhydrous Conditions: Essential to prevent hydrolysis of the acyl chloride group.

Major Products Formed:

Amides and Esters: Formed through substitution reactions with amines and alcohols.

4-Tert-butyl-3-chlorobenzoic Acid: Formed through hydrolysis.

Scientific Research Applications

4-Tert-butyl-3-chlorobenzoyl chloride has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Material Science: Employed in the preparation of advanced materials, including polymers and liquid crystals.

Pharmaceuticals: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Chemical Research: Used in the study of reaction mechanisms and the development of new synthetic methodologies

Mechanism of Action

The mechanism of action of 4-tert-butyl-3-chlorobenzoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on various organic molecules, leading to the formation of amides, esters, and other derivatives. The pathways involved in these reactions are typically nucleophilic acyl substitution mechanisms .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Benzoyl Chlorides

Substituent Effects on Reactivity

- 4-(Trichloromethyl)benzoyl chloride : The trichloromethyl (CCl₃) group is strongly electron-withdrawing, increasing the electrophilicity of the carbonyl carbon and accelerating nucleophilic acyl substitution. This contrasts with 4-tert-butyl-3-chlorobenzoyl chloride, where the tert-butyl group is electron-donating, reducing electrophilicity but enhancing steric protection .

- 4-Chlorobenzoyl chloride: Lacking bulky substituents, this compound exhibits higher reactivity in standard acylation reactions compared to the tert-butyl derivative.

- 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride: The amino group (NH₂) is electron-donating, while the trifluoromethyl (CF₃) and chlorine atoms are electron-withdrawing. This combination creates a polarized reactivity profile, distinct from the tert-butyl derivative’s steric-dominated behavior .

Physicochemical Properties

- Steric hindrance : The tert-butyl group in this compound significantly increases molecular bulk, reducing solubility in polar solvents compared to smaller analogs like 4-chlorobenzoyl chloride.

- Melting points : Bulky substituents generally elevate melting points. For example, 4-(trichloromethyl)benzoyl chloride (molecular weight ~260.84 g/mol) likely has a higher melting point than this compound (~243.13 g/mol), though exact data are unavailable in the provided evidence .

- Stability : Tert-butyl groups enhance thermal and oxidative stability, making the compound less prone to degradation compared to analogs with electron-withdrawing substituents .

Data-Driven Comparison of Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |

|---|---|---|---|---|

| This compound | C₁₁H₁₂Cl₂O | ~243.13 | 3-Cl, 4-t-Bu | Moderate reactivity, high steric hindrance |

| 4-(Trichloromethyl)benzoyl chloride | C₈H₄Cl₄O | ~260.84 | 4-CCl₃ | High reactivity, electron-withdrawing |

| 4-Chlorobenzoyl chloride | C₇H₄Cl₂O | ~175.01 | 4-Cl | Standard acyl chloride reactivity |

| 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride | C₉H₅ClF₃NO | ~253.60 | 3-Cl, 4-NH₂, 5-CF₃ | Polarized reactivity, mixed electronic effects |

Note: Molecular weights are estimated based on structural analogs in the evidence .

Q & A

Q. What are the recommended synthetic routes for 4-Tert-butyl-3-chlorobenzoyl chloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or direct chlorination of the corresponding benzoic acid derivative. For example, 4-tert-butylbenzoyl chloride (CAS 1710-98-1) is synthesized via acyl chloride formation using thionyl chloride (SOCl₂) or oxalyl chloride, with yields dependent on reaction temperature and stoichiometry . Optimization includes:

- Catalyst selection : Lewis acids like AlCl₃ may enhance electrophilic substitution.

- Purification : Vacuum distillation (e.g., boiling point ~135°C at 20 mmHg for analogous compounds) ensures high purity .

Purity assessment via gas chromatography (GC) or ¹H/¹³C NMR spectroscopy is critical to confirm the absence of unreacted precursors or by-products.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats are mandatory due to its corrosive nature .

- Ventilation : Use fume hoods to prevent inhalation exposure; respirators with acid gas cartridges are advised for high-concentration handling .

- Emergency measures : Immediate skin/eye rinsing with water for 15+ minutes and medical consultation are required upon contact .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirms carbonyl (C=O) stretch (~1760 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).

- NMR : ¹H NMR identifies tert-butyl protons as a singlet (~1.3 ppm) and aromatic protons influenced by electron-withdrawing groups .

- X-ray crystallography : Resolves steric effects of the tert-butyl group and chlorine substitution pattern (e.g., as applied to 4-chlorobenzyl chloride in structural studies) .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer : The tert-butyl group at the para position creates steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Computational studies (e.g., DFT) can model transition states to predict regioselectivity. For example, NIST data on 4-fluoro-3-(trifluoromethyl)benzoyl chloride highlights how substituent effects alter reaction pathways . Experimental validation involves kinetic studies under varying temperatures and solvents (e.g., THF vs. DCM).

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting points) of this compound derivatives?

- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Approaches include:

- Controlled recrystallization : Solvent selection (e.g., hexane vs. ethyl acetate) affects crystal packing .

- DSC/TGA : Differential scanning calorimetry identifies phase transitions and decomposition temperatures.

- Collaborative validation : Cross-laboratory replication using standardized protocols (e.g., as in multi-wave panel studies for data consistency) .

Q. How can computational tools predict the stability of this compound under varying storage conditions?

- Methodological Answer : Molecular dynamics simulations assess hydrolysis susceptibility, particularly in humid environments. Parameters include:

- Solubility : LogP values predict lipid bilayer penetration, affecting degradation rates.

- Quantum mechanical calculations : Evaluate resonance stabilization of the acyl chloride group and steric shielding by the tert-butyl moiety .

Experimental validation involves accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .

Key Considerations for Experimental Design

- Reaction Solvents : Polar aprotic solvents (e.g., DCM) minimize side reactions during acylations .

- By-product Management : Use scavengers (e.g., molecular sieves) to absorb HCl generated during synthesis.

- Contradiction Mitigation : Pre-register experimental protocols and share raw data to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.